molecular formula C9H12N2OS B1326790 4-Amino-2-(ethylthio)benzamide CAS No. 921146-33-0

4-Amino-2-(ethylthio)benzamide

Cat. No.: B1326790
CAS No.: 921146-33-0
M. Wt: 196.27 g/mol
InChI Key: SOENBGCLPZAHLI-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylthio)benzamide: is an organic compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol This compound is characterized by the presence of an amino group, an ethylthio group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(ethylthio)benzamide typically involves the reaction of 4-nitro-2-(ethylthio)benzoic acid with ammonia or an amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(ethylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups.

Scientific Research Applications

4-Amino-2-(ethylthio)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 4-Amino-2-(methylthio)benzamide
  • 4-Amino-2-(propylthio)benzamide
  • 4-Amino-2-(butylthio)benzamide

Comparison: 4-Amino-2-(ethylthio)benzamide is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkylthio groups, it may exhibit varying degrees of reactivity, solubility, and biological activity. The ethylthio group can influence the compound’s interaction with molecular targets and its overall pharmacokinetic profile.

Biological Activity

4-Amino-2-(ethylthio)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2OSC_9H_{12}N_2OS. It features a benzene ring with an amino group (-NH₂) at the para position and an ethylthio group (-S-ethyl) at the ortho position relative to the amide group. This structural arrangement contributes to its unique chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticonvulsant Activity : Preliminary studies suggest that this compound may have anticonvulsant properties. It has been shown to increase seizure thresholds in animal models, indicating potential therapeutic applications in epilepsy treatment .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may contribute to its pharmacological effects. It interacts with molecular targets such as enzymes or receptors involved in various disease pathways.
  • Antimicrobial Properties : There is evidence suggesting that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in drug development .

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Interaction : The compound can inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways within cells.
  • Receptor Modulation : It may also interact with cellular receptors, modulating signal transduction pathways and impacting cellular functions. This aspect is critical for understanding its potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound. The following table summarizes the features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
4-Amino-N-[2-(diethylamino)ethyl]benzamideContains diethylamino group; potential antifibrillatory effectsAntimicrobial, antifibrillatory
4-Amino-N-[2-(morpholino)ethyl]benzamideMorpholino substituent; diverse pharmacological propertiesAntimicrobial, analgesic
4-Amino-N-[2-(propylthio)ethyl]benzamidePropylthio instead of ethylthio; similar reactivityAntimicrobial

Case Studies and Research Findings

  • Anticonvulsant Properties Study : A study evaluated the anticonvulsant effects of this compound through various tests on animal models. The results indicated significant efficacy against maximal electroshock-induced seizures (MES), with a protective index (PI) suggesting a favorable therapeutic window compared to other known anticonvulsants like phenytoin .
  • Enzyme Inhibition Research : Investigations into enzyme inhibition revealed that this compound effectively inhibits certain enzymes associated with inflammatory pathways, suggesting its potential use as an anti-inflammatory agent.

Properties

IUPAC Name

4-amino-2-ethylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOENBGCLPZAHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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